molecular formula C8H10BrNO2S B063522 2-bromo-N-ethylbenzenesulfonamide CAS No. 169189-80-4

2-bromo-N-ethylbenzenesulfonamide

Cat. No. B063522
CAS RN: 169189-80-4
M. Wt: 264.14 g/mol
InChI Key: PAMGXYQVJKXRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-ethylbenzenesulfonamide is a compound that falls under the category of benzenesulfonamides. These compounds have been studied for their various chemical properties and potential applications in different fields. Though specific data on 2-bromo-N-ethylbenzenesulfonamide is scarce, insights can be drawn from related compounds and general chemical principles.

Synthesis Analysis

The synthesis of related compounds typically involves reactions such as aminohalogenation, as seen in the unexpected synthesis of a structurally related compound by Zhang et al. (2010), highlighting the intricacies of benzenesulfonamide chemistry (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Other synthetic approaches may include adjustments in functional groups and alkylation reactions, which are common in benzenesulfonamide chemistry.

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamides involves crystallography and various forms of spectroscopy. For instance, the crystalline structure and molecular dimensions of related compounds provide insights into the steric and electronic characteristics that can influence reactivity and interactions with biological molecules.

Chemical Reactions and Properties

Benzenesulfonamides, including 2-bromo-N-ethylbenzenesulfonamide, typically undergo reactions such as sulfonamide formation, electrophilic substitutions, and interactions with nucleophiles. The presence of a bromine atom and an ethyl group can influence the compound's reactivity, making it a candidate for further functionalization or use in coupling reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. While specific data on 2-bromo-N-ethylbenzenesulfonamide may not be readily available, related benzenesulfonamides often exhibit characteristic physical properties that influence their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of 2-bromo-N-ethylbenzenesulfonamide, like acidity, basicity, and reactivity towards various chemical reagents, are influenced by its functional groups. The bromo and ethyl groups attached to the benzenesulfonamide core impact its electronic structure and reactivity patterns.

References:

Scientific Research Applications

  • Anticancer Properties : A compound related to 2-bromo-N-ethylbenzenesulfonamide has been synthesized and studied for its anticancer properties. This research indicates the potential use of such compounds in cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide, a derivative, has been used as an oxidizing titrant in analytical chemistry. This compound offers a simple and rapid method for the direct titration of various substances (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, & D. Mahadevappa, 1983).

  • HIV-1 Infection Prevention : Interest in methylbenzenesulfonamide derivatives, including compounds related to 2-bromo-N-ethylbenzenesulfonamide, has been growing due to their potential as small molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

  • Chemical Synthesis : The compound has been involved in various chemical reactions, such as the aminohalogenation reaction, indicating its utility in synthetic organic chemistry (S. Takemura, K. Otsuki, K. Okamoto, & Y. Ueno, 1968).

  • Pharmaceutical Intermediates : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating its application in the preparation of pharmaceutical intermediates (P. Anbarasan, H. Neumann, & M. Beller, 2011).

  • Photodynamic Therapy : Derivatives of benzenesulfonamide have been synthesized and characterized for their potential use in photodynamic therapy for cancer treatment, showcasing the versatility of these compounds in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

  • Gas-Liquid Chromatography : Derivatives of benzenesulfonamide have been used for gas-liquid chromatographic studies, illustrating their use in analytical methodologies (W. Vandenheuvel & V. F. Gruber, 1975).

  • Enzyme Inhibition : A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential, further highlighting their significance in biochemical research (N. Riaz, 2020).

  • Metal Ion Sensing : Bis-sulfonamides, including those derived from benzenesulfonamide, have been developed as sensors for heavy metal ions, demonstrating their application in environmental and healthcare fields (T. Sheikh, M. Arshad, M. M. Rahman, A. Asiri, & K. Alamry, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . More detailed safety information can be found in the Material Safety Data Sheet .

properties

IUPAC Name

2-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMGXYQVJKXRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585881
Record name 2-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-ethylbenzenesulfonamide

CAS RN

169189-80-4
Record name 2-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 20 mL vial were added a stirbar, 2-bromobenzene-1-sulfonyl chloride (0.995 g, 3.89 mmol), and THF (5 mL). The vial was then charged with EtNH2 in THF (5 mL, 2.0 M). The mixture was stirred for 24 hours before adding it to a separatory funnel containing 1 N HCl and EtOAc. The layers were mixed thoroughly and then separated. The organic layer was then washed with water followed by sat. NaHCO3, dried over MgSO4, filtered and concentrated to dryness to give the crude product. Subjecting the oil to FCC yielded the title compound (580 mg, 56%). 1H NMR (600 MHz, CDCl3) δ 8.17-8.10 (dd, J=7.8, 1.7, 1H), 7.75-7.69 (dd, J=7.8, 1.2, 1H), 7.48-7.43 (m, 1H), 7.43-7.37 (m, 1H), 5.16-4.91 (t, J=6.7, 1H), 3.06-2.87 (m, 2H), 1.19-1.00 (t, J=7.3, 3H).
Quantity
0.995 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-ethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-ethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-ethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-ethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-ethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-ethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.